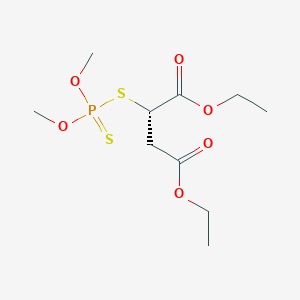
(S)-Malathion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-malathion is a diethyl 2-[(dimethoxyphosphorothioyl)thio]succinate that is the S-enantiomer of malathion. It is an enantiomer of a (R)-malathion.
Scientific Research Applications
Environmental Impact Assessment
- Malathion, an organophosphorus insecticide, is extensively used in agriculture and residential settings. Its negative impacts on human health and ecosystems, particularly on air, water, and soil, are significant. A study utilized a Fuzzy Cognitive Map (FCM) model to analyze the hazardous effects of Malathion on the environment. This model, based on expert opinions, mathematically establishes the causal relationship between various factors contributing to environmental damage due to Malathion (Poomagal et al., 2020).
Detection and Monitoring Methods
- A chemiluminescent aptasensor was developed for the sensitive detection of Malathion. This sensor, which employs exonuclease-assisted dual signal amplification and G-quadruplex/hemin DNAzyme, demonstrates a label-free method to detect Malathion in food and traditional Chinese medicine samples, highlighting its utility in monitoring Malathion levels in various products (Wu et al., 2020).
Microbial Degradation
- Research has shown that various microorganisms are capable of degrading Malathion, making it an environmentally friendly method for removing this pesticide and its associated compounds from the environment. This overview of research highlights the diversity of microbes involved in Malathion biodegradation and its efficacy as a method for reducing environmental toxicity (Singh et al., 2014).
Toxicological Studies and Mitigation
- Studies on the toxic effects of Malathion have revealed its impact on various biological systems. For instance, research has indicated that Malathion exposure reduces survival and growth in developing zebrafish, demonstrating teratogenic effects and suggesting potential risks to aquatic life (Cook et al., 2005). Additionally, the protective effects of substances like thymoquinone and diallyl sulphide against Malathion-induced toxicity in rats have been investigated, revealing potential therapeutic avenues for mitigating its harmful effects (Abdel-Daim et al., 2020).
Neurotoxicity and Neuroprotection
- Malathion's neurotoxic effects, particularly in the context of neurodegenerative diseases like Alzheimer's, have been a focus of some studies. For example, research using N2a mouse neuroblastoma cells exposed to Malathion revealed insights into its molecular mechanism of inducing cell death, suggesting its relevance in studying neurodegenerative conditions (Venkatesan et al., 2017).
Cancer Risk and Epidemiology
- The relationship between Malathion exposure and cancer incidence has been explored. A study involving pesticide applicators found no clear association between Malathion use and overall cancer risk, providing important epidemiological data on its potential carcinogenic effects (Bonner et al., 2007).
properties
Molecular Formula |
C10H19O6PS2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
diethyl (2S)-2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
JXSJBGJIGXNWCI-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)SP(=S)(OC)OC |
SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



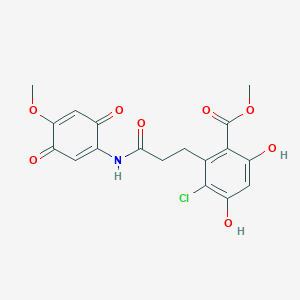
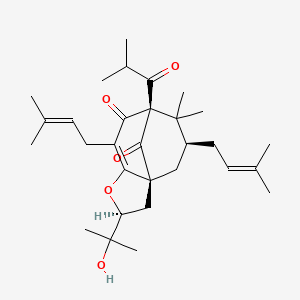
![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)

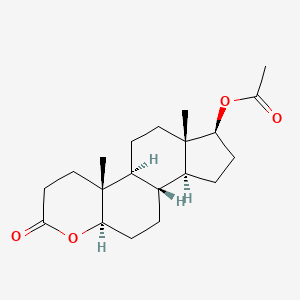

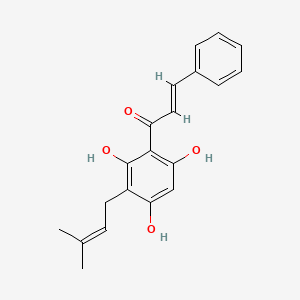

![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)
![2,3-Dimethoxy-11-[2-(dimethylamino)ethyl]-11,12-dihydro-8,9-(methylenedioxy)-5,6,11-triazachrysene-12-one](/img/structure/B1248977.png)
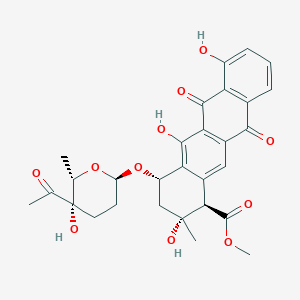
![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)
![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)